molecular formula C16H22N2O4 B5307804 1-acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

1-acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B5307804
M. Wt: 306.36 g/mol
InChI Key: YZLORMFFZQCAMG-UHFFFAOYSA-N
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Description

1-Acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities . This compound, characterized by its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Research explores its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-Acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-Acetyl-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide
  • 1-Acetyl-N-(4-methoxyphenyl)piperidine-4-carboxamide

These compounds share structural similarities but differ in their substituent groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-acetyl-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-11(19)18-8-6-12(7-9-18)16(20)17-14-5-4-13(21-2)10-15(14)22-3/h4-5,10,12H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLORMFFZQCAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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